Plk1 PBD Binding Affinity and Plk2/Plk3 Selectivity Profile
Poloxin inhibits Plk1 PBD phosphopeptide binding with an apparent IC50 of 4.27 ± 0.69 µM (range reported across sources: ~4.8 µM) in fluorescence polarization assays [1]. It exhibits a loose selectivity window with IC50 values for Plk2 PBD (15.62 ± 2.26 µM) that are approximately 3.7‑fold higher than for Plk1 PBD, and IC50 values for Plk3 PBD (46.68 ± 3.55 µM) that are approximately 10.9‑fold higher [1]. These values establish Poloxin's baseline potency and selectivity profile relative to the broader Plk family.
| Evidence Dimension | Inhibition of PBD phosphopeptide binding (apparent IC50) |
|---|---|
| Target Compound Data | Plk1 PBD: 4.27 ± 0.69 µM |
| Comparator Or Baseline | Plk2 PBD: 15.62 ± 2.26 µM; Plk3 PBD: 46.68 ± 3.55 µM |
| Quantified Difference | Plk2 PBD: 3.7‑fold higher IC50; Plk3 PBD: 10.9‑fold higher IC50 |
| Conditions | Fluorescence polarization assay, in vitro |
Why This Matters
Quantitative selectivity data enables users to assess off‑target Plk2/Plk3 engagement risks and select appropriate concentrations for Plk1‑specific PBD inhibition.
- [1] Li, Z. et al. (2017). Design, synthesis, and biological evaluation of novel polo‑box domain (PBD) inhibitors as anticancer agents. Data extracted from Table 1 (PMC5352051). View Source
